molecular formula C17H17N3O B12209225 2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

Cat. No.: B12209225
M. Wt: 279.34 g/mol
InChI Key: HMRWLQXJKSVCNI-UHFFFAOYSA-N
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Description

2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused cyclopentane ring, makes it an interesting subject for research and development in various scientific fields.

Preparation Methods

The synthesis of 2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Cyclization: The pyrazole intermediate undergoes cyclization with an appropriate aldehyde to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the cyclopentane ring: This step involves the cyclization of the pyrazolo[1,5-a]pyrimidine with a suitable cyclopentane derivative under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen (PCNA) . The compound may also interact with other cellular proteins and pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar compounds to 2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one include other pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds. Some examples are:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

11-ethyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one

InChI

InChI=1S/C17H17N3O/c1-2-13-15(11-7-4-3-5-8-11)16-18-14-10-6-9-12(14)17(21)20(16)19-13/h3-5,7-8,19H,2,6,9-10H2,1H3

InChI Key

HMRWLQXJKSVCNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C4=CC=CC=C4

Origin of Product

United States

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